![molecular formula C16H16S2 B1340461 2,11-Dithia[3.3]paracyclophane CAS No. 28667-63-2](/img/structure/B1340461.png)
2,11-Dithia[3.3]paracyclophane
Overview
Description
2,11-Dithia[3.3]paracyclophane is a unique organic compound characterized by its distinctive structure, which includes two sulfur atoms bridging a paracyclophane core.
Mechanism of Action
Target of Action
The primary target of 2,11-Dithia[3.3]paracyclophane is the cavity of paracyclophanes . This cavity can be filled with other molecules, such as sodium sulfide, which will bind in the cavity and form a supramolecular complex .
Mode of Action
This compound interacts with its targets by forming a supramolecular complex . The transport rate of this compound reversibly depends on the concentration of anions in solution . It also has a bidentate ligand that binds to anions, which may contribute to its insulator properties .
Biochemical Pathways
The biochemical pathways affected by 2,11-Dithia[3It’s known that the compound can control intramolecular through-space interactions .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of a supramolecular complex . This complex formation can control intramolecular through-space interactions and obtain an efficient Thermally Activated Delayed Fluorescence (TADF) emission with short reverse-intersystem crossing (RISC) lifetimes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a high-pressure environment can cause notable shifts in the protons of the compound . Furthermore, the compound’s ability to form a supramolecular complex suggests that its action, efficacy, and stability may be influenced by the presence and concentration of other molecules in its environment .
Biochemical Analysis
Biochemical Properties
2,11-Dithia[3.3]paracyclophane plays a significant role in biochemical reactions due to its ability to form supramolecular complexes. It interacts with various biomolecules, including enzymes and proteins, by binding within its cavity. For instance, sodium sulfide can bind within the cavity of this compound, forming a supramolecular complex . This interaction is crucial for studying the transport rate of the compound, which depends on the concentration of anions in solution .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. High-pressure NMR studies have shown that the molecular conformations of this compound change under different conditions, which can impact cellular processes . These changes in conformation can lead to alterations in how cells respond to various stimuli, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a bidentate ligand, binding to anions and potentially contributing to its insulator properties . The compound’s ability to form supramolecular complexes and its interactions with other molecules are central to its mechanism of action. These interactions can lead to enzyme inhibition or activation and changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the compound’s ability to control intramolecular through-space interactions and obtain efficient TADF emission with short reverse-intersystem crossing lifetimes highlights its potential for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s cavity allows it to bind with other molecules, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The ability to control the localization of this compound within cells is essential for its effective use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,11-Dithia[3.3]paracyclophane can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1,4-benzenedimethanethiol with appropriate coupling components under high dilution conditions . Another method includes the use of benzyne-induced Stevens rearrangement, which significantly improves yields over traditional sources of benzyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of toluene as a solvent and potassium hydroxide as a base .
Chemical Reactions Analysis
Types of Reactions: 2,11-Dithia[3.3]paracyclophane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with metals such as copper and silver, which have been studied for their unique structural properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be performed using reagents like bromine or iodine.
Major Products: The major products formed from these reactions include various substituted paracyclophane derivatives and metal complexes, which exhibit unique electronic and structural properties .
Scientific Research Applications
2,11-Dithia[3.3]paracyclophane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel polymers and molecular scaffolds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials for electronics and optoelectronics.
Comparison with Similar Compounds
[2.2]Paracyclophane: Known for its confined molecular motions and unique electronic properties.
[3.3.1]Paracyclophane and [3.3.2]Paracyclophane: These compounds have similar structural features but differ in the number of bridging atoms and their spatial arrangement.
Uniqueness: 2,11-Dithia[3.3]paracyclophane is unique due to its sulfur-bridged structure, which imparts distinct electronic properties and makes it a versatile platform for various applications, particularly in the field of molecular electronics and materials science .
Properties
IUPAC Name |
3,10-dithiatricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S2/c1-2-14-4-3-13(1)9-17-11-15-5-7-16(8-6-15)12-18-10-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSXVJIPZWUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(CSCC3=CC=C(CS1)C=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481841 | |
| Record name | 2,11-Dithia[3.3]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28667-63-2 | |
| Record name | 2,11-Dithia[3.3]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,11-Dithia[3.3]paracyclophane?
A: this compound has the molecular formula C16H16S2 and a molecular weight of 272.42 g/mol. []
Q2: What spectroscopic data is available for characterizing dtpcp?
A2: Researchers utilize various spectroscopic techniques to characterize dtpcp, including:
- NMR Spectroscopy: 1H, 13C, and 19F NMR provide valuable information about the structure and dynamics of dtpcp and its derivatives. Studies have investigated through-space coupling constants (J(F,F), J(F,C), J(F,H)) in fluorinated derivatives. []
- IR Spectroscopy: Gas-phase IR spectroscopy has been employed to study the conformational preferences of dtpcp derivatives. []
- Raman Spectroscopy: Solid-state Raman spectroscopy complements IR studies and helps determine the dominant isomeric forms in the solid state. []
- UV Spectroscopy: UV spectroscopy, particularly when studying charge-transfer complexes of dtpcp, offers insights into electronic interactions. [, ]
Q3: What are the potential applications of dtpcp in materials science?
A3: Dtpcp demonstrates significant promise in these areas:
- Coordination Polymers: Dtpcp acts as a bridging ligand, forming one-, two-, and three-dimensional networks with metal ions like copper(I) and silver(I). These coordination polymers could find applications in catalysis, gas storage, and sensing. [, , , , , ]
- Conductive Materials: Iodine-doped dtpcp complexes exhibit electrical conductivity, suggesting potential applications in organic electronics. []
- Supramolecular Polymers: Dtpcp derivatives with strategically placed amide groups can self-assemble into supramolecular polymers through hydrogen bonding. Tuning the strength of n → π* interactions within these polymers by oxidizing the sulfur atoms to sulfones offers control over polymer properties. []
Q4: How is computational chemistry employed in dtpcp research?
A4: Computational methods like Density Functional Theory (DFT) are crucial for:
- Rationalizing Intermolecular Interactions: DFT calculations help explain the molecular assembly of dtpcp derivatives by quantifying non-covalent interactions such as Br…Br, Br…S, Br…N, C–H…S, S…S, and C–H…N. []
Q5: How do structural modifications of dtpcp influence its properties?
A5: Research highlights the following SAR trends:
- Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the benzene rings of dtpcp can significantly alter its electronic properties and ability to form charge-transfer complexes. [, ]
- Bridge Modification: Replacing the sulfur atoms in the bridges with other atoms (e.g., carbon) or oxidizing them to sulfones can impact the conformational preferences, electronic structure, and self-assembly behavior of dtpcp. [, ]
- Metal Coordination: The choice of metal ion and counterions significantly influence the dimensionality, porosity, and guest molecule inclusion within dtpcp-based coordination polymers. [, , , , , ]
Q6: What analytical methods are used to study dtpcp?
A: In addition to the spectroscopic techniques mentioned earlier, X-ray crystallography is widely used to determine the solid-state structures of dtpcp and its complexes. [, , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


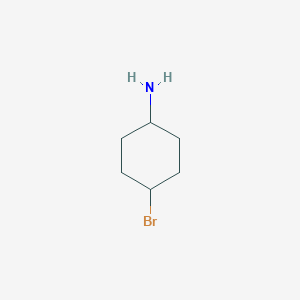
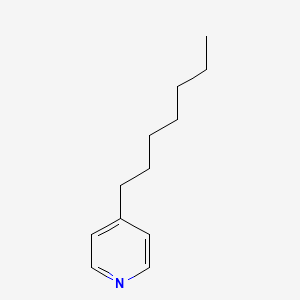
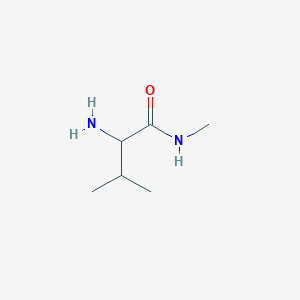
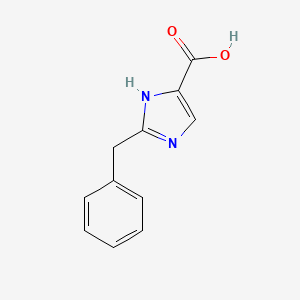
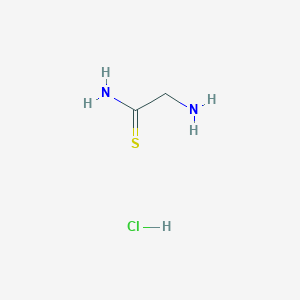
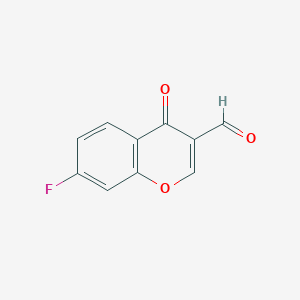
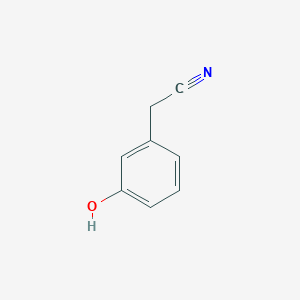
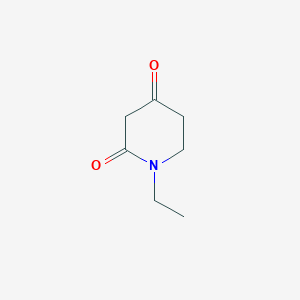
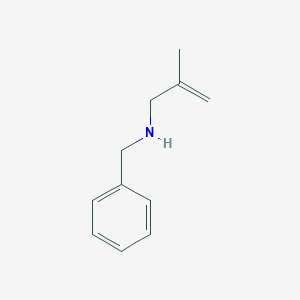
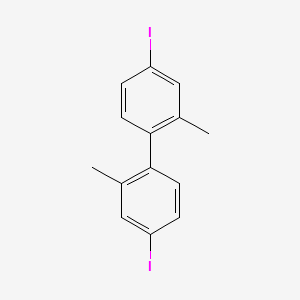
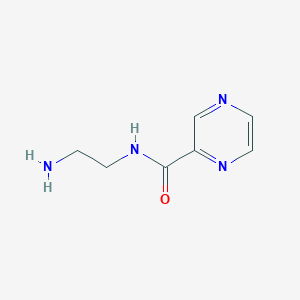
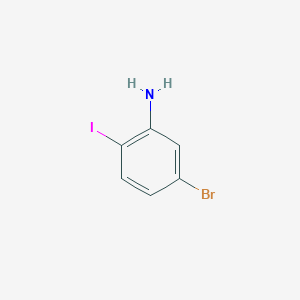
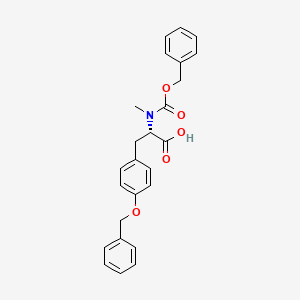
![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)
